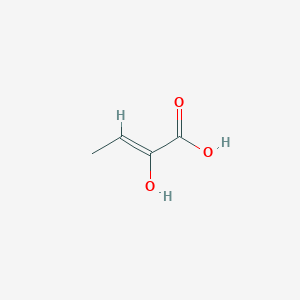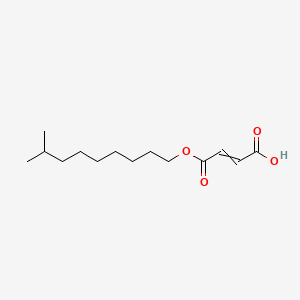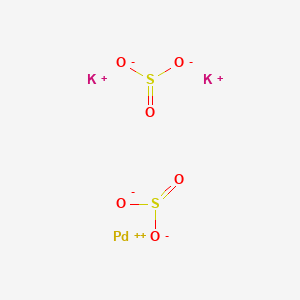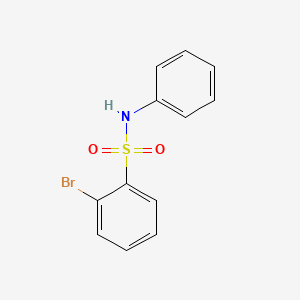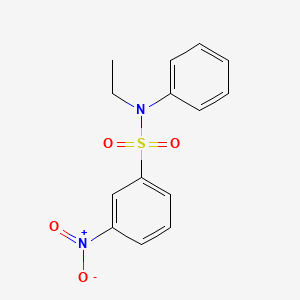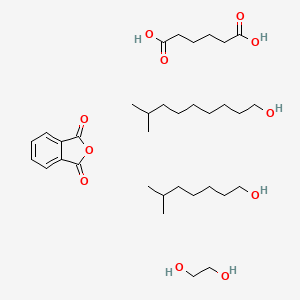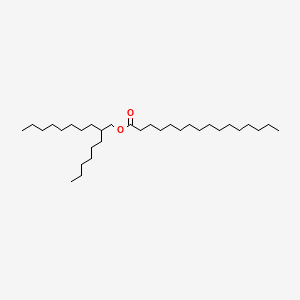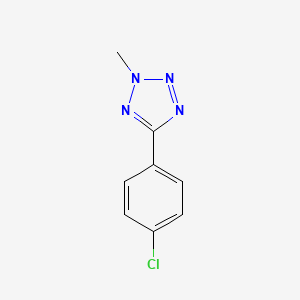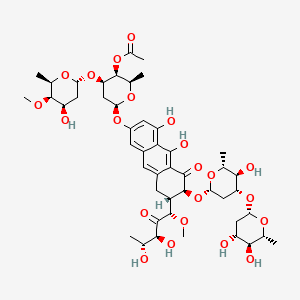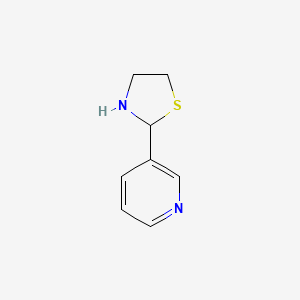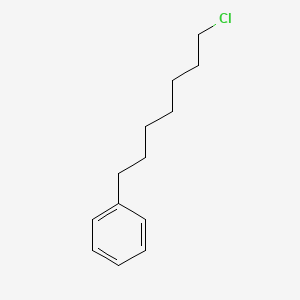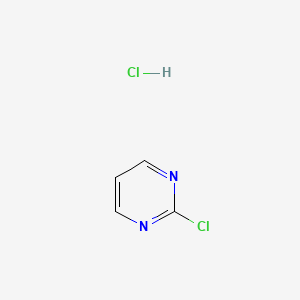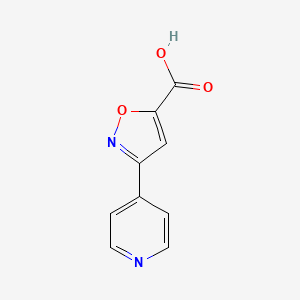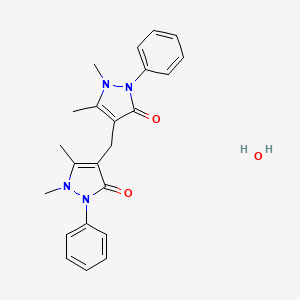
4,4'-Diantipyrylmethane 1-hydrate
Overview
Description
4,4’-Diantipyrylmethane 1-hydrate, also known as 4,4’-Methylenediantipyrine Monohydrate, is a chemical compound with the molecular formula C23H24N4O2·H2O and a molecular weight of 406.49 . It appears as a white powder to crystal .
Molecular Structure Analysis
The molecular structure of 4,4’-Diantipyrylmethane 1-hydrate consists of 23 carbon atoms, 24 hydrogen atoms, 4 nitrogen atoms, 2 oxygen atoms, and one water molecule . The InChI key is OSBQFBKEVMIGTJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
4,4’-Diantipyrylmethane 1-hydrate is a solid at 20 degrees Celsius . It has a melting point of 156ºC and is almost transparent when dissolved in dilute HCl .Scientific Research Applications
Spectrophotometric Determination of Titanium(IV)
4,4’-Diantipyrylmethane 1-hydrate has been used in the spectrophotometric determination of Titanium (IV). This method involves the use of 4,4’-Diantipyrylmethane as a reagent to detect and measure the concentration of Titanium (IV) in a sample .
Analytical Reagent
This compound is often used as an analytical reagent. Analytical reagents are substances used in a laboratory setting to chemically react with another substance to produce a measurable result .
UV/VIS Measuring Reagents
4,4’-Diantipyrylmethane 1-hydrate can be used as a UV/VIS measuring reagent. These reagents are used in ultraviolet-visible spectroscopy, a technique used to measure the absorbance of light by a sample in the ultraviolet to visible light spectrum .
Building Blocks in Organic Synthesis
This compound can serve as a building block in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can rationalize known organic reactions and predict new ones .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is used as a chromogenic agent in spectrophotometry and extraction photometry for the determination of metals such as au (iii), ti (iv), ir, fe (iii), mo, nd, u (iv), ir, pt, and re .
Mode of Action
As a chromogenic agent, it likely interacts with its targets (specific metal ions) to produce a color change that can be measured using spectrophotometric techniques . This allows for the quantification of these metal ions in a given sample.
Result of Action
The primary result of the action of 4,4’-Diantipyrylmethane 1-hydrate is the production of a color change when it interacts with specific metal ions. This color change can be quantified using spectrophotometric techniques, allowing for the detection and measurement of these ions .
properties
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2.H2O/c1-16-20(22(28)26(24(16)3)18-11-7-5-8-12-18)15-21-17(2)25(4)27(23(21)29)19-13-9-6-10-14-19;/h5-14H,15H2,1-4H3;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBQFBKEVMIGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)CC3=C(N(N(C3=O)C4=CC=CC=C4)C)C.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Diantipyrylmethane 1-hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



